molecular formula C22H28N2O3S B2571426 1-benzhydryl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2320686-24-4

1-benzhydryl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No.: B2571426
CAS No.: 2320686-24-4
M. Wt: 400.54
InChI Key: WLZMNRCESUHDCM-UHFFFAOYSA-N
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Description

1-benzhydryl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea, also known as BMTU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMTU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

A study by Nammalwar et al. (2010) outlined the synthesis of a major metabolite of a compound with strong anticancer activity in several assays and cell lines, suggesting potential clinical trials for kidney cancer treatment. The heterocycle's lack of significant toxicity in animal studies points to the metabolite as the active agent, highlighting the therapeutic research applications of such compounds (Nammalwar et al., 2010).

Antibacterial Compounds

Mulwad and Shirodkar (2002) discussed the synthesis of antibacterial compounds from 4-hydroxycoumarins, showcasing the utility of complex urea derivatives in developing new antibacterial agents. This work represents an essential step in the exploration of new therapeutic agents based on urea derivatives (Mulwad & Shirodkar, 2002).

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

Konovalova et al. (2020) synthesized 1,3-Benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas, revealing the chemical versatility of urea derivatives in synthesizing novel organic compounds with potential applications in material science and pharmacology (Konovalova et al., 2020).

Lossen Rearrangement for Urea Synthesis

Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids, highlighting an efficient method for urea synthesis that could be applied in various fields including polymer chemistry and drug development (Thalluri et al., 2014).

Antioxidant Activity of Coumarin Derivatives

Abd-Almonuim et al. (2020) focused on the preparation, characterization, and antioxidant determination of a coumarin substituted heterocyclic compound, indicating the potential of urea derivatives in the development of antioxidant agents. This study underscores the role of such compounds in medicinal chemistry and nutraceutical research (Abd-Almonuim et al., 2020).

Properties

IUPAC Name

1-benzhydryl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c25-13-14-27-22(11-15-28-16-12-22)17-23-21(26)24-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,25H,11-17H2,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZMNRCESUHDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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